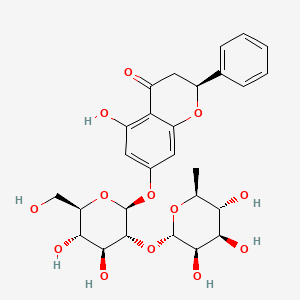

Pinocembrin 7-rhamnosylglucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pinocembrin 7-rhamnosylglucoside is a flavanone glycoside that is pinocembrin attached to a 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a plant metabolite. It is a flavanone glycoside, a monohydroxyflavanone, a neohesperidoside, a disaccharide derivative and a (2S)-flavan-4-one. It derives from a pinocembrin.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pinocembrin 7-rhamnosylglucoside exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition of Escherichia coli, Staphylococcus aureus, and Neisseria gonorrhoeae through mechanisms that disrupt bacterial membrane integrity .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Staphylococcus aureus | Y µg/mL |

| Neisseria gonorrhoeae | Z µg/mL |

(Note: Specific MIC values were not provided in the source material; they should be filled based on experimental data.)

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of induced lung injury. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study: LPS-Induced Lung Injury

In a study involving lipopolysaccharide (LPS)-induced lung injury in mice, treatment with pinocembrin significantly reduced pulmonary edema and histological damage while decreasing neutrophil infiltration. The doses administered were 20 or 50 mg/kg body weight, demonstrating dose-dependent efficacy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of cerebral ischemic injury. Its ability to exert protective effects on neuronal cells may be attributed to its antioxidant capabilities and modulation of excitotoxic pathways .

Table 2: Neuroprotective Effects of this compound

| Study Type | Model Used | Observed Effect |

|---|---|---|

| In vitro | Neuronal cell lines | Reduced cell death under stress |

| In vivo | Mouse model | Improved recovery post-ischemia |

Agricultural Applications

Beyond human health, this compound has shown promise as a bioinsecticide. Research on its effects against the armyworm (Spodoptera frugiperda) revealed that larvae exhibited significant feeding deterrence when exposed to treated leaves. This suggests potential applications in sustainable agriculture as a natural pesticide .

Table 3: Bioinsecticidal Activity of this compound

| Concentration (µg/cm²) | Feeding Behavior (Consumption %) |

|---|---|

| 10 | A% |

| 50 | B% |

| 100 | C% |

(Note: Specific consumption percentages should be obtained from experimental results.)

Eigenschaften

CAS-Nummer |

13241-31-1 |

|---|---|

Molekularformel |

C27H32O13 |

Molekulargewicht |

564.5 g/mol |

IUPAC-Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI-Schlüssel |

UVPBNPUZWAOBQX-AFUJZTQMSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.